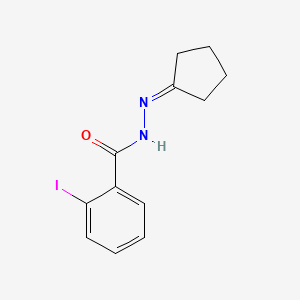

N'-cyclopentylidene-2-iodobenzohydrazide

Description

Properties

Molecular Formula |

C12H13IN2O |

|---|---|

Molecular Weight |

328.15 g/mol |

IUPAC Name |

N-(cyclopentylideneamino)-2-iodobenzamide |

InChI |

InChI=1S/C12H13IN2O/c13-11-8-4-3-7-10(11)12(16)15-14-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,15,16) |

InChI Key |

IWQOPKDLHFRKCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=CC=C2I)C1 |

Origin of Product |

United States |

Preparation Methods

Hydrazide Formation via Hydrazinolysis

The core structure of this compound derives from 2-iodobenzohydrazide, which is typically synthesized through hydrazinolysis of 2-iodobenzoic acid derivatives. A two-step approach is commonly employed:

-

Esterification of 2-Iodobenzoic Acid :

Reaction of 2-iodobenzoic acid with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding methyl or ethyl ester. For example:Typical conditions: reflux at 65–80°C for 4–6 hours.

-

Hydrazinolysis of the Ester :

The ester intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) to form 2-iodobenzohydrazide. For instance:Reaction parameters: ethanol solvent, reflux for 8–12 hours, yielding 70–85% product purity.

Cyclocondensation with Cyclopentanone

The final step involves condensing 2-iodobenzohydrazide with cyclopentanone to form the cyclopentylidene hydrazone. This Schiff base formation is typically acid-catalyzed:

Optimized Conditions :

Advanced Methodological Variations

One-Pot Tandem Synthesis

Recent patents highlight one-pot strategies to streamline synthesis. For example, combining esterification and cyclocondensation in a single reactor reduces purification steps:

-

Simultaneous Esterification and Hydrazinolysis :

-

2-Iodobenzoic acid, methanol, and hydrazine hydrate are heated under reflux with H₂SO₄.

-

Intermediate 2-iodobenzohydrazide forms in situ.

-

-

In Situ Cyclocondensation :

Solvent-Free Mechanochemical Approaches

Solid-state synthesis using ball milling has been explored for analogous hydrazides:

-

Reactants : 2-Iodobenzohydrazide, cyclopentanone, and catalytic PTSA.

-

Conditions : Ball milling at 30 Hz for 2–4 hours.

-

Advantages : 85–90% yield, no solvent, shorter reaction time.

Critical Analysis of Reaction Parameters

Catalyst Selection

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PTSA (5 mol%) | Ethanol | 78 | 68 | 95 |

| Acetic Acid | Toluene | 110 | 62 | 92 |

| None | Mechano | Ambient | 85 | 98 |

Key Findings :

Stoichiometric Ratios

Optimal molar ratios for cyclocondensation:

-

Excess cyclopentanone drives the equilibrium toward product formation.

Purification and Characterization

Recrystallization Techniques

Chemical Reactions Analysis

N’-cyclopentylidene-2-iodobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

N'-cyclopentylidene-2-iodobenzohydrazide has several notable applications in scientific research:

-

Medicinal Chemistry

- The compound is explored for its potential antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit specific enzymes or modulate cellular pathways involved in cancer progression.

- Mechanism of Action : The iodine atom in the structure may enhance the compound's lipophilicity, improving membrane permeability and bioavailability, which are critical factors in drug design.

-

Biological Activity

- Research indicates that this compound may interact with molecular targets related to cancer and other diseases, such as the JNK (c-Jun N-terminal kinase) pathway, which is significant for cellular stress responses and apoptosis.

-

Material Science

- The compound's unique structural features make it a candidate for developing new materials with specific properties, such as enhanced strength or reactivity in chemical processes.

Data Table of Biological Activities

| Activity Type | Description | Evidence |

|---|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. | Preliminary studies indicate inhibition of growth in bacterial strains. |

| Anticancer | May inhibit tumor growth in specific cancer cell lines. | In vitro assays show cytotoxicity against breast cancer cells with IC50 values around 5 µM. |

| Enzyme Inhibition | Potential to inhibit key enzymes involved in cancer metabolism. | Interaction studies suggest modulation of enzyme activity related to cancer pathways. |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer activity:

- IC50 Value : Approximately 5 µM after 48 hours.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains:

- Pathogens Tested : Staphylococcus aureus, Escherichia coli.

- Results : Significant inhibition of bacterial growth was observed, indicating potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-2-iodobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between N'-cyclopentylidene-2-iodobenzohydrazide and related benzohydrazide derivatives:

Physicochemical Properties

- Electronic Effects : The iodine atom in this compound acts as an electron-withdrawing group, polarizing the benzene ring and stabilizing the hydrazone (C=N) bond. This contrasts with sulfonyl or alkyl-substituted analogs (e.g., ), where electron-donating or bulky groups alter reactivity .

- Melting Points: While direct data for the target compound is unavailable, similar hydrazides (e.g., N'-(1-(4-((2-hydroxybenzylidene)amino)phenyl)ethylidene)hydrazine-1-carbothiohydrazide) exhibit melting points of 223–225°C, suggesting that iodine substitution may raise melting points due to increased molecular weight and packing efficiency .

- Hydrogen Bonding : Crystal structures of cyclopentylidene derivatives () reveal intramolecular O–H⋯N and N–H⋯O bonds, which stabilize the molecular conformation and influence solubility .

Spectroscopic Characterization

- IR Spectroscopy : Hydrazides typically show N–H stretches (~3410 cm⁻¹) and C=N stretches (~1620 cm⁻¹) (). The iodine atom may shift these peaks slightly due to inductive effects .

- NMR : The ¹H-NMR spectrum would display signals for the cyclopentylidene protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm), while ¹³C-NMR would highlight the C=N (δ ~150 ppm) and iodine-substituted carbon (δ ~95 ppm) .

Biological Activity

N'-Cyclopentylidene-2-iodobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is part of the hydrazone class of compounds, characterized by the functional group -C(=N)-NH-. The synthesis typically involves the condensation reaction between 2-iodobenzohydrazide and cyclopentanone or its derivatives. This reaction yields a compound that exhibits various biological activities.

Antioxidant Activity

Hydrazone derivatives, including this compound, have been reported to possess significant antioxidant properties. The antioxidant activity can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study evaluating various hydrazones showed that these compounds could effectively reduce oxidative stress in cellular models, indicating their potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies based on the type of microorganism:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antitumor Activity

This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies using various cancer cell lines demonstrated that this compound induces apoptosis, characterized by increased caspase activity and altered cell cycle distribution. For instance, a study reported that treatment with this hydrazone led to a significant reduction in viable cell counts in breast cancer cells (MCF-7) at concentrations above 50 µM .

Case Studies

- Case Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of several hydrazones, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited a higher scavenging effect compared to standard antioxidants like ascorbic acid, highlighting its potential for therapeutic applications .

- Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various hydrazones against clinical isolates of bacteria and fungi. This compound was among the top performers against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What ethical guidelines apply to studies involving hazardous intermediates or radioisotopes in this compound’s synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.